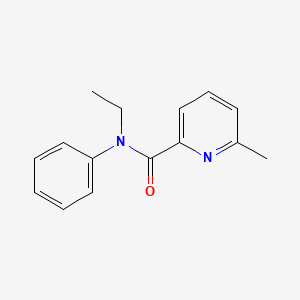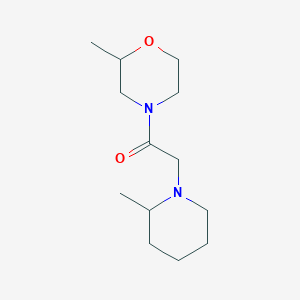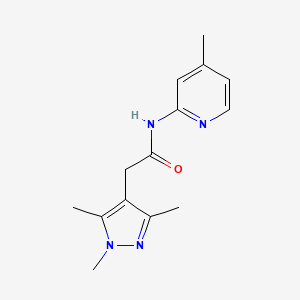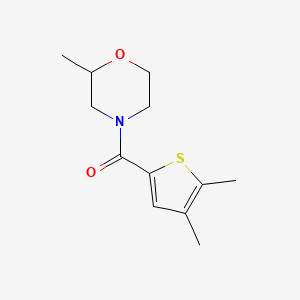
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor. It is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme that is responsible for the breakdown of the neurotransmitter GABA in the brain. CPP-115 has been shown to have potential therapeutic applications in the treatment of a variety of neurological disorders, including epilepsy, anxiety, and addiction.
Mecanismo De Acción
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA in the brain. By inhibiting this enzyme, N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide increases the levels of GABA in the brain, which leads to a reduction in seizure activity, anxiety, and drug-seeking behavior.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, which leads to a reduction in seizure activity, anxiety, and drug-seeking behavior. It also increases the levels of dopamine in the brain, which may contribute to its anti-addictive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide is its selectivity for GABA aminotransferase. This selectivity makes it a useful tool for studying the role of GABA in neurological disorders. However, one limitation of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.
Direcciones Futuras
There are several future directions for research on N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide. One direction is to study its potential therapeutic applications in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is to develop more potent and selective inhibitors of GABA aminotransferase, which may have even greater therapeutic potential. Finally, research could focus on developing new formulations of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide that improve its solubility and bioavailability, which would make it easier to work with in laboratory experiments and increase its potential as a therapeutic agent.
Métodos De Síntesis
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide is synthesized using a multi-step process that involves the use of various reagents and catalysts. The synthesis process starts with the reaction of 4-hydroxybenzaldehyde with cyclopropylmethylamine to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 3,6-dihydro-2H-pyridine-1-carboxylic acid to form N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has been extensively studied in preclinical models of epilepsy, anxiety, and addiction. In animal models of epilepsy, N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to increase GABA levels in the brain, which leads to a reduction in seizure activity. In animal models of anxiety, N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to reduce anxiety-like behavior. In animal models of addiction, N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to reduce drug-seeking behavior.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15-5-3-13(4-6-15)14-7-9-18(10-8-14)16(20)17-11-12-1-2-12/h3-7,12,19H,1-2,8-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUYEKHZUFMHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)N2CCC(=CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508935.png)
![N-[(2,4-dimethylphenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508941.png)

![Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate](/img/structure/B7508965.png)

![(2-Methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509002.png)
![(3-Methyl-1,2-oxazol-5-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509009.png)



![1,3-dimethyl-5-[(E)-3-(3-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7509024.png)

![N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)